

Application Notes and Protocols for 2-[4-(bromomethyl)phenyl]propanoic acid

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Compound of Interest

Compound Name: 2-[4-(bromomethyl)phenyl]propanoic acid

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Introduction

2-[4-(bromomethyl)phenyl]propanoic acid is a key intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. [1][2] Its utility stems from the reactive benzylic bromide functional group, which readily participates in nucleophilic substitution reactions. This document provides a detailed overview of the reaction mechanisms involving this compound and a representative protocol for its application in organic synthesis.

The core reactivity of **2-[4-(bromomethyl)phenyl]propanoic acid** is centered on the displacement of the bromide ion by a nucleophile. Due to its structure as a primary benzylic halide, it can undergo nucleophilic substitution through both S_N1 and S_N2 pathways. The prevailing mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile and the nature of the solvent. [1][2][3]

Physicochemical and Safety Data

A summary of the key quantitative data for **2-[4-(bromomethyl)phenyl]propanoic acid** is presented below.

Property	Value	Reference
Molecular Formula	C(₁)(₀)H(₁)(₁)BrO(₂)	[1][4][5]
Molecular Weight	243.10 g/mol	[1][4][5]
Melting Point	126-130 °C	[1]
Boiling Point	148 °C (rough estimate)	[1]
Density	1.4557 g/cm ³ (rough estimate)	[1]
pKa	4.29 ± 0.10 (Predicted)	[1]
Hazard Class	8 (Corrosive)	[1]

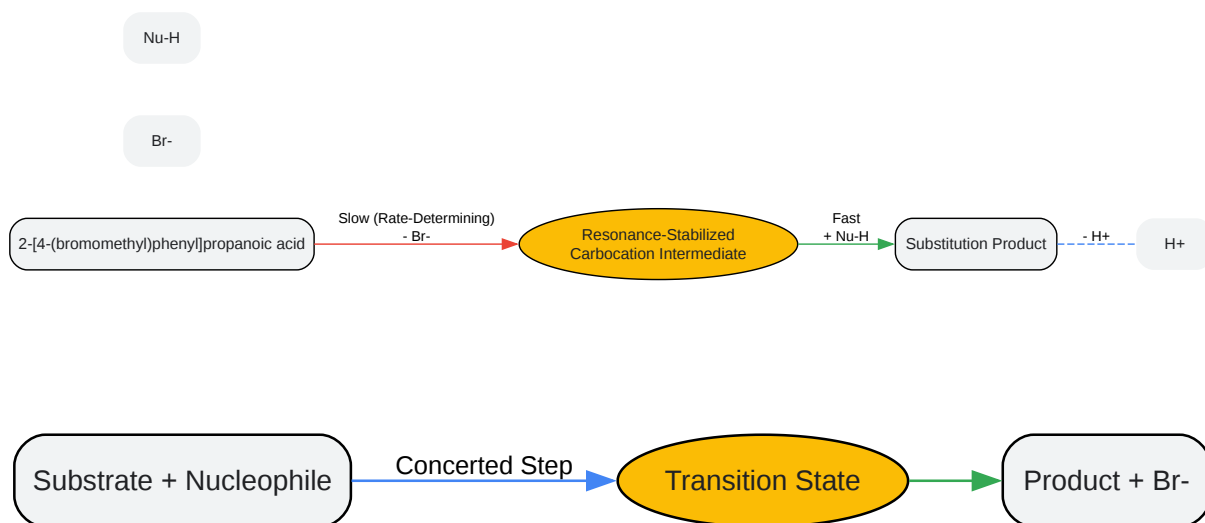
Reaction Mechanism: A Duality of Pathways

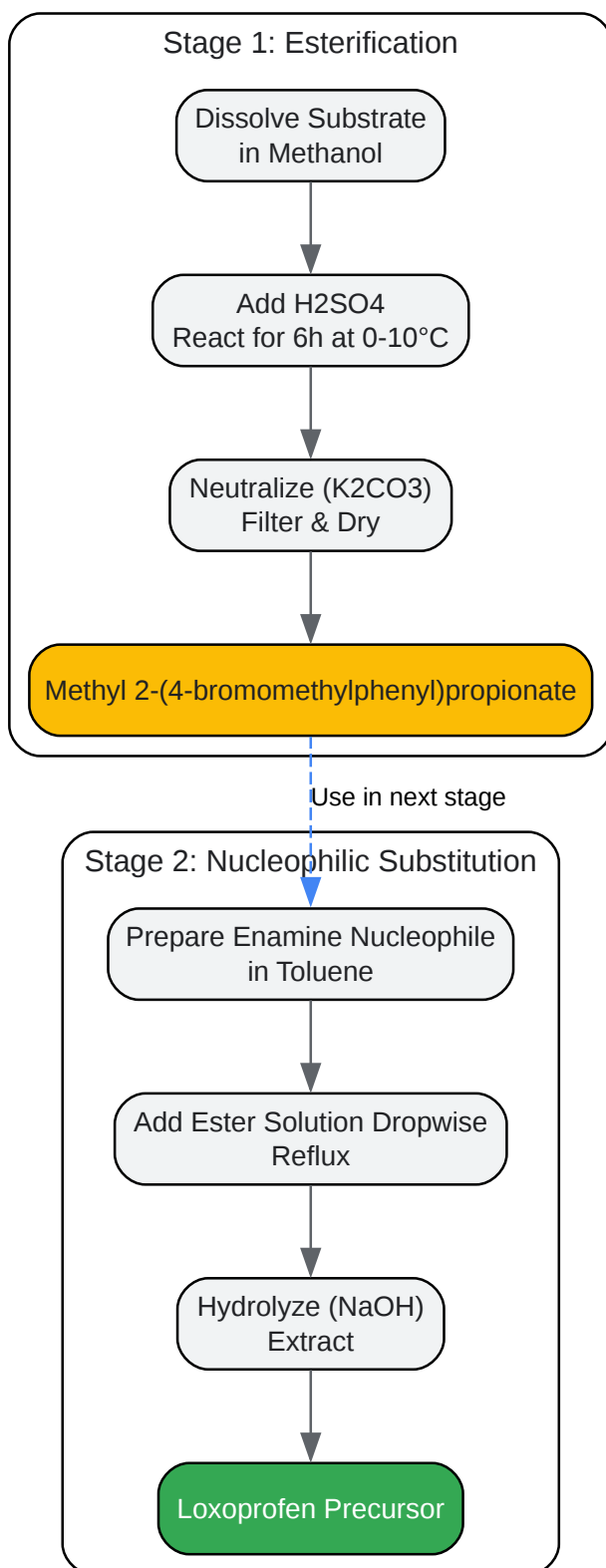
The benzylic position of **2-[4-(bromomethyl)phenyl]propanoic acid** allows for resonance stabilization of a carbocation intermediate, a key feature of the S(_N)1 mechanism. However, as a primary halide, it is also susceptible to direct backside attack by a nucleophile, characteristic of the S(_N)2 mechanism.[1][3]

S(_N)1 Pathway

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is favored by weak nucleophiles and polar protic solvents (e.g., water, alcohols).[2] The reaction proceeds in a stepwise manner:

- **Formation of a Benzylic Carbocation:** The carbon-bromine bond breaks, and the bromide ion departs, forming a resonance-stabilized primary benzylic carbocation. This is the slow, rate-determining step.
- **Nucleophilic Attack:** The nucleophile attacks the planar carbocation. This step is fast.
- **Deprotonation (if necessary):** If the nucleophile was neutral (like water or an alcohol), a final deprotonation step yields the product.





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